molecular formula C21H25ClN2O3 B600803 2-Chlorocetirizine CAS No. 83881-59-8

2-Chlorocetirizine

Número de catálogo: B600803
Número CAS: 83881-59-8
Peso molecular: 388.9
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chlorocetirizine (CAS No. 83881-59-8) is a chlorinated derivative of cetirizine, a second-generation antihistamine. Its molecular formula is C₂₁H₂₅ClN₂O₃, with a molecular weight of 388.89 g/mol . Structurally, it features a 2-chlorophenyl substitution on the benzhydryl moiety and a piperazine-ethoxy-acetic acid backbone, distinguishing it from cetirizine, which lacks the chlorine atom at the 2-position . Key physicochemical properties include:

  • Boiling point: 536.2 ± 45.0 °C (predicted)
  • Density: 1.237 ± 0.06 g/cm³
  • Storage: Requires storage at -20°C to maintain stability .

Primarily, this compound is recognized as Impurity C in cetirizine hydrochloride formulations, per the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) guidelines . It is synthesized during cetirizine production and must be controlled to ensure drug safety and efficacy.

Mecanismo De Acción

Target of Action

2-Chlorocetirizine, also known as Cetirizine impurity C, primarily targets the Histamine-1 (H1) receptors . These receptors play a crucial role in allergic reactions, as they are responsible for causing symptoms such as sneezing, coughing, nasal congestion, and hives .

Mode of Action

This compound acts as an antagonist at the H1 receptors . This means it binds to these receptors and blocks them, preventing histamine from attaching to the receptors and triggering an allergic response . This selective inhibition of peripheral H1 receptors is the primary mode of action of this compound .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It suppresses the NF-κB pathway, which plays a key role in immune and inflammatory responses . By regulating the release of cytokines and chemokines, this compound controls the recruitment of inflammatory cells . It has also been shown to inhibit eosinophil chemotaxis and the release of Leukotriene B4 (LTB4), a potent chemotactic agent .

Pharmacokinetics

Cetirizine, the parent compound, is known to be rapidly absorbed, with peak concentrations occurring within 1-2 hours of administration . It is largely excreted unchanged in the urine . The serum elimination half-life of Cetirizine is approximately 7 hours

Result of Action

The molecular and cellular effects of this compound’s action result in the relief of allergic symptoms. By blocking H1 receptors, it prevents the typical symptoms of an allergic reaction, such as sneezing, coughing, nasal congestion, and hives . Its regulation of cytokine and chemokine release also helps to control inflammation and the recruitment of immune cells to the site of the allergic reaction .

Actividad Biológica

2-Chlorocetirizine, a derivative of cetirizine, is an antihistamine that exhibits various biological activities. This compound is notable for its selective antagonism of the histamine H1 receptor, which is crucial in mediating allergic responses. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

This compound has the molecular formula C21H25ClN2O3C_{21}H_{25}ClN_2O_3 and a molecular weight of approximately 388.89 g/mol. The presence of chlorine in its structure influences its pharmacological properties, enhancing its interaction with biological membranes.

This compound acts primarily as an antagonist to the H1 receptor, exhibiting a high affinity with a KiK_i value around 6 nM, similar to cetirizine . This high selectivity minimizes off-target effects on other receptors such as muscarinic acetylcholine and serotonin receptors, making it less likely to produce sedation or anticholinergic side effects .

Pharmacodynamics

The pharmacodynamic profile of this compound includes:

  • Antihistaminic Activity : It effectively blocks histamine-induced symptoms such as itching, sneezing, and nasal congestion.
  • Anti-inflammatory Effects : Beyond its antihistaminic properties, it suppresses the NF-κB pathway and regulates cytokine release, contributing to its anti-inflammatory effects .
  • Low Cardiovascular Risk : Studies indicate negligible inhibition of the hERG channel, suggesting a low risk of cardiotoxicity at therapeutic doses .

Biological Activity Overview

The biological activity of this compound encompasses several key areas:

  • Antimicrobial Activity : Research indicates that chlorinated derivatives exhibit enhanced antimicrobial properties compared to their non-chlorinated counterparts. For example, studies show improved efficacy against Gram-positive bacteria and biofilm formation .
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, particularly breast cancer cells (MDA-MB-231), indicating potential use in oncology .
  • Cytotoxicity : The cytotoxic effects of this compound were assessed through various assays, revealing significant activity against specific cancer cell lines while exhibiting lower toxicity towards normal cells.

Data Table: Biological Activity Summary

Activity Type Description Reference
AntihistaminicSelectively antagonizes H1 receptors with minimal sedation effects
Anti-inflammatoryInhibits NF-κB pathway; regulates cytokines
AntimicrobialEnhanced activity against Gram-positive bacteria
AntiproliferativeSignificant inhibition of breast cancer cell proliferation
CytotoxicityVariable cytotoxic effects across different cell lines

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of chlorinated chalcones against various bacterial strains. Results indicated that compounds with chlorine substituents showed significantly lower minimum inhibitory concentrations (MIC) against Staphylococcus aureus compared to non-chlorinated analogs .
  • Cancer Cell Proliferation Study : An investigation into the antiproliferative effects of this compound on MDA-MB-231 cells revealed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in breast cancer treatment .

Aplicaciones Científicas De Investigación

Antihistamine Activity

2-Chlorocetirizine functions as a selective antagonist for histamine H1 receptors, effectively alleviating symptoms associated with allergic conditions such as:

  • Chronic Idiopathic Urticaria
  • Allergic Rhinitis
  • Seasonal Allergies
  • Atopic Dermatitis

Clinical studies have demonstrated that this compound exhibits significant efficacy in reducing the severity and duration of allergic reactions. For instance, a study showed that it effectively minimized wheal and flare responses in patients within 20 minutes of administration, with effects lasting up to 24 hours .

Anti-inflammatory Properties

Beyond its antihistaminic effects, this compound possesses anti-inflammatory properties that contribute to its therapeutic profile. It has been documented to reduce inflammation in allergic asthma and other inflammatory conditions, potentially decreasing the reliance on corticosteroids in treatment regimens .

Clinical Trials

A series of clinical trials have established the safety and efficacy profile of this compound. For example:

  • Study on Allergic Rhinitis : Participants receiving this compound reported a significant reduction in nasal congestion and sneezing compared to placebo groups. The study highlighted the compound's rapid onset of action and minimal sedative effects .

Environmental Monitoring

Recent research has also explored the environmental impact of cetirizine derivatives, including this compound. A study conducted in Berlin analyzed surface water samples for cetirizine and its metabolites, indicating their persistence in aquatic environments and potential ecological risks .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 2-Chlorocetirizine with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis should follow validated procedures, such as chlorination of cetirizine derivatives under controlled conditions (e.g., using thionyl chloride or phosphorus pentachloride). Purity assessment requires HPLC or LC-MS with a reference standard. Reproducibility hinges on documenting reaction parameters (temperature, solvent ratios, catalyst amounts) and cross-referencing spectral data (NMR, IR) with literature . For new protocols, include step-by-step optimization trials in supplementary materials .

Q. How can researchers validate the structural identity of this compound, particularly distinguishing it from positional isomers?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation and 2D NMR (e.g., COSY, NOESY) to resolve positional ambiguity. Computational modeling (DFT calculations) can predict spectral patterns for comparison with experimental data. Cross-validate findings with X-ray crystallography if crystalline derivatives are obtainable .

Q. What analytical methods are optimal for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Employ LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix effects. Validate methods per ICH guidelines, including linearity (1–1000 ng/mL), recovery (>85%), and precision (CV <15%). Sample preparation should involve protein precipitation or solid-phase extraction to isolate the compound from plasma/urine .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor-binding affinity be resolved?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., radioligand vs. fluorescence-based binding assays). Conduct a meta-analysis using PRISMA guidelines to compare studies, noting differences in receptor subtypes, buffer conditions, and negative controls. Replicate key experiments under standardized conditions and apply statistical tests (e.g., ANOVA with post-hoc correction) to identify outliers .

Q. What strategies optimize this compound’s selectivity for histamine H1 receptors over off-target GPCRs?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions between this compound and receptor active sites. Synthesize analogs with modified substituents (e.g., replacing chlorine with fluorine) and test selectivity via high-throughput screening against GPCR panels. Pair results with free-energy perturbation (FEP) calculations to refine structure-activity relationships .

Q. How do metabolic pathways of this compound differ across species, and what implications does this have for translational research?

  • Methodological Answer : Perform comparative in vitro metabolism assays using liver microsomes from humans, rats, and dogs. Identify metabolites via UPLC-QTOF and map cytochrome P450 isoforms involved (e.g., CYP3A4/5). Use species-specific scaling factors to predict human pharmacokinetics and adjust in vivo dosing regimens in preclinical studies .

Q. Experimental Design & Data Analysis

Q. What statistical approaches are appropriate for dose-response studies of this compound in animal models?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Include sham-treated controls and randomize animal groups to mitigate bias. Use mixed-effects models to account for inter-individual variability and repeated measures. Report confidence intervals and effect sizes rather than relying solely on p-values .

Q. How should researchers design studies to investigate this compound’s potential neurotoxic effects at supratherapeutic doses?

  • Methodological Answer : Adopt a tiered approach: (1) In vitro neurotoxicity screening (e.g., neuronal cell viability assays), (2) In vivo behavioral tests (rotarod, Morris water maze) in rodents, and (3) Histopathological analysis of brain tissue. Include positive controls (e.g., known neurotoxins) and blinded scoring to reduce observer bias .

Q. Literature & Knowledge Gaps

Q. What systematic review frameworks are suitable for synthesizing fragmented data on this compound’s enantiomeric activity?

  • Methodological Answer : Use PICO framework to structure the review: Population (H1 receptors), Intervention (R- vs. S-enantiomers), Comparison (racemic mixture), Outcome (binding affinity, efficacy). Screen studies via tools like Rayyan, assess bias with Cochrane ROBINS-I, and perform meta-regression to explore heterogeneity in chiral separation methods .

Q. How can computational models address gaps in understanding this compound’s long-term stability under varying storage conditions?

  • Methodological Answer : Apply accelerated stability testing (ICH Q1A) combined with QSPR modeling to predict degradation products. Variables include temperature (25–60°C), humidity (40–75% RH), and light exposure. Validate models with experimental data from stress studies (HPLC-UV) and identify degradation pathways via LC-MS/MS .

Q. Ethical & Reporting Standards

Q. What criteria should guide the inclusion of this compound data in public repositories to ensure reproducibility?

  • Methodological Answer : Adhere to FAIR principles: Data must be Findable (DOIs), Accessible (CC-BY licenses), Interoperable (standardized formats like .mzML for MS), and Reusable (metadata detailing instrumentation and parameters). Use platforms like Zenodo or ChEMBL for deposition and cite datasets in publications .

Q. How can researchers mitigate confirmation bias when interpreting this compound’s efficacy in preclinical allergy models?

  • Methodological Answer : Pre-register study protocols (e.g., on Open Science Framework) detailing primary endpoints and analysis plans. Use blinded data collection/analysis and include negative controls (e.g., vehicle-treated groups). Report all outcomes, including null results, to avoid selective publication .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Cetirizine (Parent Compound)

  • CAS No.: 83881-72-5
  • Molecular formula : C₂₁H₂₅ClN₂O₃ (identical to 2-Chlorocetirizine but lacks the 2-chloro substitution on the phenyl ring) .
  • Role : Active pharmaceutical ingredient (API) for allergic rhinitis and urticaria.
  • Cetirizine is stable at 2–8°C, whereas this compound requires stricter storage (-20°C), indicating lower thermal stability .

Cetirizine Impurities (A, B, and D)

Compound CAS No. Structure Modification Role/Impact Reference
Impurity A (CBHP) 83881-72-5 Lacks the acetic acid moiety Reduces solubility; classified as a process-related impurity.
Impurity B 83881-59-8* Contains an additional methyl group Alters pharmacokinetics; may affect metabolic clearance.
Impurity D (Dimer) N/A Dimerized via benzhydryl linkage Indicates incomplete purification; linked to batch inconsistencies.

*Note: Impurity B shares the CAS No. with this compound but differs structurally.

(RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Ethyl Ester

  • CAS No.: 246870-46-2
  • Key difference : Ethyl ester replaces the acetic acid group.
  • Impact : Enhanced lipophilicity may increase blood-brain barrier penetration but reduce renal excretion .

Physicochemical and Pharmacological Comparison

Property This compound Cetirizine Cinnarizine
Molecular weight 388.89 g/mol 388.89 g/mol 368.51 g/mol
Solubility Low in water High (due to HCl salt) Insoluble in water
Role Impurity API API (motion sickness)
Storage -20°C 2–8°C Room temperature
Bioactivity Weak H₁ antagonism* Potent H₁ blockade Calcium channel blocker

Research Findings and Implications

Regulatory Significance : this compound is monitored as a critical impurity in cetirizine formulations, with acceptable limits ≤0.15% per USP guidelines .

Structural-Activity Relationship (SAR) : The 2-chloro group in this compound may reduce receptor binding due to increased steric bulk, as observed in analogues with halogen substitutions .

Analytical Challenges : Differentiating this compound from cetirizine requires high-performance liquid chromatography (HPLC) with UV detection at 230 nm .

Métodos De Preparación

Critical Reaction Steps and Mechanisms

Regioselective Chlorination

Introducing chlorine at the 2-position demands precise control to avoid isomer formation. Electrophilic aromatic substitution (EAS) using chlorine gas in acetic acid at 50°C achieves regioselectivity, leveraging the directing effects of adjacent substituents. Alternatively, Friedel-Crafts alkylation with 2-chlorobenzyl chloride ensures direct incorporation of the chlorinated moiety.

Amide Bond Formation

The coupling of 2-chlorobenzhydryl chloride with piperazine derivatives employs Schotten-Baumann conditions: interfacial reaction with sodium hydroxide and chloroacetyl chloride. This step, conducted at 0–5°C, prevents racemization and ensures high enantiomeric excess (>98%) .

Purification and Isolation Techniques

Ion-Exchange Chromatography

Post-synthesis, the crude product is dissolved in methanol and passed through a C100H resin column. This step removes residual sodium ions and unreacted starting materials, achieving a purity of 98.5–99.2% .

Solvent Crystallization

Recrystallization in butanone at 20±5°C produces uniform crystals. Adding activated carbon during reflux (1–3 hours) further eliminates colored impurities, yielding pharmaceutical-grade 2-chlorocetirizine .

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy: A strong absorption at 1,680 cm⁻¹ confirms the carbonyl group of the chloroacetyl moiety .

  • UV-Vis: λ<sub>max</sub> at 230 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) aligns with the conjugated π-system .

  • HPLC: Reverse-phase C18 columns (acetonitrile:water = 70:30) resolve this compound with a retention time of 6.8 minutes, confirming >99% purity .

Industrial-Scale Challenges and Solutions

Byproduct Formation

Side reactions during chlorination generate dichlorinated byproducts (3–7%). Mitigation strategies include:

  • Temperature Control: Maintaining reactions below 10°C reduces polychlorination .

  • Catalytic Optimization: Using zinc chloride (0.5 mol%) enhances selectivity for monochlorination.

Solvent Recovery

Dichloromethane and butanone are recycled via fractional distillation, reducing production costs by 20–25%.

Data Summary: Comparative Synthesis Methods

StepMethod 1 Method 2
Starting Material(S)-2-cyanopyrrolidine tosylate2-chlorobenzhydryl chloride
Chlorinating AgentChloroacetyl chlorideChlorine gas
SolventDichloromethaneTetrahydrofuran
Base/CatalystTriethylamineSodium hydroxide
PurificationNaHCO₃ wash, MgSO₄ dryingC100H resin, butanone crystallization
Yield78–85%65–72%

Propiedades

IUPAC Name

2-[2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c22-19-9-5-4-8-18(19)21(17-6-2-1-3-7-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWZYEYIOPBLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83881-59-8
Record name 2-Chlorocetirizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(4-((2-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLOROCETIRIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DG59P89YF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.